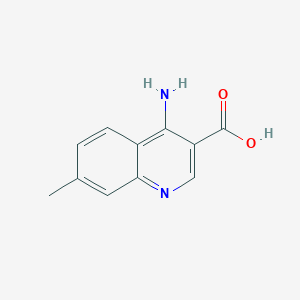![molecular formula C12H13N3 B11900922 (6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-86-9](/img/structure/B11900922.png)
(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields such as catalysis and materials science. The presence of a methyl group and a methanamine group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3’-bipyridine as the core structure.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Formaldehyde and ammonium chloride under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including catalysts and electronic materials.
Mechanism of Action
The mechanism of action of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bipyridine core allows for π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Similar structure but lacks the bipyridine core.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a methyl group.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine: Contains a tetrazine ring instead of a bipyridine core
Uniqueness
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine core, which provides enhanced stability and versatility in forming metal complexes. This makes it particularly valuable in coordination chemistry and materials science applications.
Properties
CAS No. |
1346686-86-9 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(6-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
DANVSCLMOWZTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



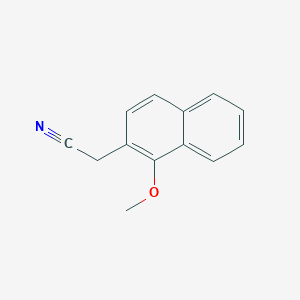
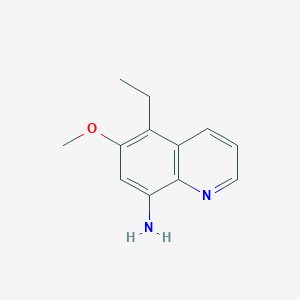
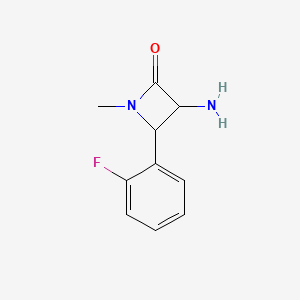

![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
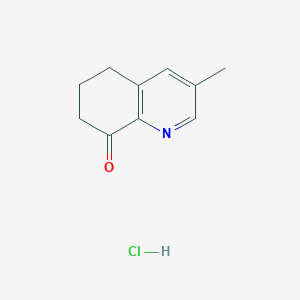
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)
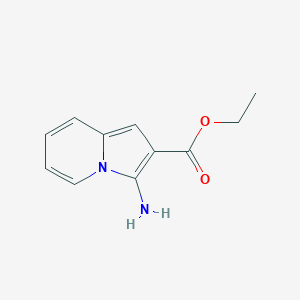
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)

